
(2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid” is a chemical compound with the molecular formula C7H6BF2NO5 . It has a molecular weight of 232.93 . This compound is often stored in refrigerated conditions .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6BF2NO5/c1-16-7-4 (11 (14)15)2-3 (9)6 (10)5 (7)8 (12)13/h2,12-13H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Boronic acids, including “this compound”, are commonly used in Suzuki-Miyaura coupling reactions . This type of reaction is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds. The specific reactions that “this compound” can participate in would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 232.94 . It is typically stored in refrigerated conditions to maintain its stability .Aplicaciones Científicas De Investigación
Diol Recognition and Binding
- Boronic acids like 3-methoxycarbonyl-5-nitrophenyl boronic acid have demonstrated an ability to bind to diols, suggesting a significant role in diol and carbohydrate recognition. This is exemplified by its binding to a catechol dye and fructose with high affinity, comparable to that of ortho-methylamino substituted boronic acids (Mulla, Agard, & Basu, 2004).
Potential in Food Technology
- Boronic acids have been explored for their potential in the specific reduction of fructose in food matrices, such as fruit juice. This involves the formation of esters with diol structures, with boronic acids like 3-carboxy-5-nitrophenylboronic acid showing interaction with fructose, suggesting applications in altering sugar composition in natural food products (Pietsch & Richter, 2016).
Role in Organometallic Chemistry
- Boronic acids like (4-methoxyphenyl)boronic acid are involved in forming cationic rhodium complexes with new tetraarylpentaborates, indicating their significance in the development of organometallic compounds and catalysis (Nishihara, Nara, & Osakada, 2002).
Applications in Organic Synthesis
- The Suzuki–Miyaura cross-coupling of nitroarene diazonium salts with substituted boronic acids like ortho-methoxy- and benzyloxyphenylboronic acids facilitates the synthesis of highly functionalized organic compounds, demonstrating the utility of boronic acids in advanced synthetic chemistry (Kuethe & Childers, 2008).
Spectroscopic Reporting Applications
- Nitrophenol-based boronic acids have been utilized in designing spectroscopic reporter compounds that change ionization states and spectroscopic properties upon diol binding, making them valuable in constructing sensors for saccharides of biological significance (Ni, Fang, Springsteen, & Wang, 2004).
Fluorescence Quenching Studies
- Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid have been studied for their fluorescence quenching properties, contributing to the understanding of molecular interactions in different environments (Geethanjali et al., 2015).
Catalysis in Direct Amide Formation
- Derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, including those with methoxy substitutions, have shown increased reactivity as catalysts for direct amide formation between carboxylic acids and amines, highlighting their potential in catalysis (Arnold, Batsanov, Davies, & Whiting, 2008).
Polymer and Material Science
- The attachment of phenyl boronic acids to polyethylene glycol allows for aqueous dispersion of single-walled carbon nanotubes and modulates their optical properties, making them useful in nanomaterials research (Mu et al., 2012).
Chemical Sensing and Chemosensors
- Boronic acids have been employed in the development of fluorescent chemosensors for biologically active substances, emphasizing their role in the detection and analysis of carbohydrates, bioactive substances, and ions (Huang et al., 2012).
Mecanismo De Acción
Target of Action
Boronic acids are generally known to interact with diols , suggesting that this compound may target biomolecules containing diol groups.
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process . This suggests that (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid may interact with its targets through similar mechanisms.
Biochemical Pathways
Given the compound’s potential role in suzuki-miyaura coupling , it may influence pathways involving the synthesis of complex organic molecules.
Result of Action
Given its potential role in Suzuki-Miyaura coupling , it may contribute to the formation of carbon-carbon bonds in organic synthesis processes.
Action Environment
It’s known that the compound should be stored in a refrigerated environment , suggesting that temperature could influence its stability.
Propiedades
IUPAC Name |
(2,3-difluoro-6-methoxy-5-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF2NO5/c1-16-7-4(11(14)15)2-3(9)6(10)5(7)8(12)13/h2,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZNHLQUELCRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC(=C1F)F)[N+](=O)[O-])OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

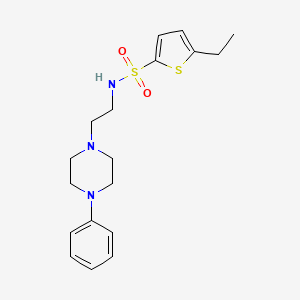

![5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2557596.png)
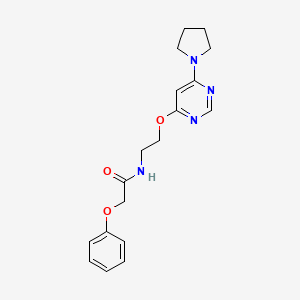
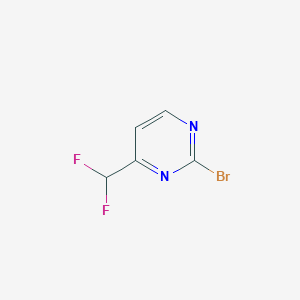
![N-(6-methoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2557600.png)
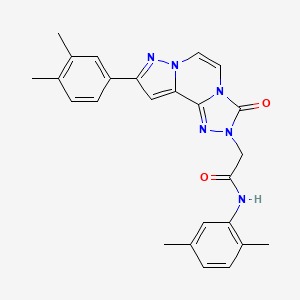
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-3-phenylpropyl)methanesulfonamide](/img/structure/B2557603.png)

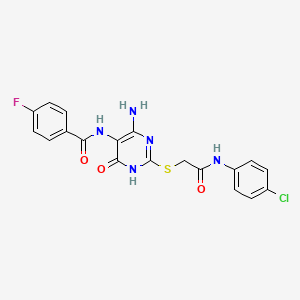
![3-[(4-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2557611.png)
![3-Methyl-1-(propan-2-ylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2557613.png)
![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2557614.png)
![6-Methyl-2,6-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2557617.png)